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Compound of Interest

Compound Name: Enrofloxacin Methyl Ester

Cat. No.: B15295174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Enrofloxacin Methyl Ester as a

versatile building block in organic synthesis. This document offers detailed protocols for its

preparation and subsequent derivatization, alongside key data to support its application in the

development of novel chemical entities.

Introduction
Enrofloxacin is a third-generation fluoroquinolone antibiotic widely used in veterinary medicine.

[1][2] Its core structure, a quinolone carboxylic acid, presents a valuable scaffold for medicinal

chemistry.[1] The carboxylic acid moiety is a key site for chemical modification to alter the

compound's physicochemical properties and biological activity. Enrofloxacin Methyl Ester, the

methyl ester derivative of enrofloxacin, serves as a protected form of the carboxylic acid,

enabling a range of chemical transformations that are not feasible with the parent drug. This

opens avenues for the synthesis of novel derivatives with potentially enhanced or new

therapeutic applications.

Physicochemical Properties
A summary of the key physicochemical properties of Enrofloxacin and its methyl ester is

presented below.
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Property Enrofloxacin Enrofloxacin Methyl Ester

Molecular Formula C₁₉H₂₂FN₃O₃ C₂₀H₂₄FN₃O₃

Molecular Weight 359.39 g/mol 373.42 g/mol

Appearance Pale yellow crystals
Not specified (expected to be a

solid)

Water Solubility Poor Expected to be poor

IUPAC Name

1-cyclopropyl-7-(4-

ethylpiperazin-1-yl)-6-fluoro-4-

oxo-1,4-dihydroquinoline-3-

carboxylic acid

methyl 1-cyclopropyl-7-(4-

ethylpiperazin-1-yl)-6-fluoro-4-

oxo-1,4-dihydroquinoline-3-

carboxylate

Synthesis of Enrofloxacin Methyl Ester
The synthesis of Enrofloxacin Methyl Ester can be achieved through the esterification of the

parent enrofloxacin. A common and effective method is the Fischer-Speier esterification, which

involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Based

on analogous reactions with the structurally similar ciprofloxacin, a reliable protocol can be

established.[3][4]

Experimental Protocol: Fischer-Speier Esterification of
Enrofloxacin
Materials:

Enrofloxacin

Methanol (reagent grade, anhydrous)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated aqueous solution)

Dichloromethane (DCM)
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Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Separatory funnel

Rotary evaporator

Procedure:

Suspend enrofloxacin (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the

suspension while stirring.

Attach a reflux condenser and heat the mixture to reflux.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

After completion, cool the reaction mixture to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in dichloromethane (DCM).

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst.

Wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude Enrofloxacin Methyl Ester.

Purify the product by column chromatography on silica gel if necessary.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expected Yield: Based on the synthesis of ciprofloxacin methyl ester, a yield of approximately

70% can be anticipated.[3][4]

Enrofloxacin Methyl Ester as a Building Block
The esterification of enrofloxacin to its methyl ester derivative opens up possibilities for further

chemical modifications, particularly at the piperazine ring, without interference from the acidic

carboxylic group.

N-Acylation of Enrofloxacin Methyl Ester
The secondary amine of the piperazine ring in Enrofloxacin Methyl Ester is a nucleophilic site

that can readily undergo acylation reactions. This allows for the introduction of a wide variety of

substituents, potentially modulating the biological activity of the parent molecule.

Experimental Protocol: N-Acylation with Acyl Halides
Materials:

Enrofloxacin Methyl Ester

Acyl chloride or sulfonyl chloride (e.g., acetyl chloride, benzoyl chloride, tosyl chloride)

Dichloromethane (DCM, anhydrous)

Pyridine or other non-nucleophilic base

Saturated aqueous solution of ammonium chloride

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel
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Rotary evaporator

Procedure:

Dissolve Enrofloxacin Methyl Ester (1.0 eq) in anhydrous DCM in a round-bottom flask.

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

Slowly add the desired acyl chloride or sulfonyl chloride (1.05 eq) dropwise to the stirred

solution.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed (monitor by TLC).

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting N-acylated Enrofloxacin Methyl Ester derivative by column

chromatography.

Expected Yields: For similar N-acylation reactions of ciprofloxacin methyl ester, yields in the

range of 67-85% have been reported.[3][4]

Potential Applications and Future Directions
The derivatization of Enrofloxacin Methyl Ester can lead to the development of new chemical

entities with a range of potential applications:

Novel Antibacterial Agents: Modification of the piperazine ring can alter the antibacterial

spectrum and potency, potentially overcoming existing resistance mechanisms.

Anticancer Agents: Some fluoroquinolone derivatives have shown promise as anticancer

agents.[5] The synthesized derivatives of Enrofloxacin Methyl Ester could be screened for

such activities.
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Prodrugs: The ester and N-acyl groups can be designed to be cleavable in vivo, releasing

the active enrofloxacin. This prodrug strategy can be used to improve pharmacokinetic

properties.

Diagrams
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H2SO4 (cat.)

Enrofloxacin Methyl Ester

Click to download full resolution via product page

Caption: Synthesis of Enrofloxacin Methyl Ester via Fischer Esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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